3-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione
Description
The compound 3-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a 1,2,4-triazole derivative featuring:
- A 1,2,4-triazole core substituted at the 4-position with a 3-methoxyphenyl group and at the 5-position with an indole moiety.
- A thioether-linked pentane-2,4-dione side chain, which introduces ketone functionalities. This structure combines aromatic, heterocyclic, and electron-withdrawing/donating groups, making it a candidate for biological activity studies, particularly in oncology or antimicrobial research.
Properties
IUPAC Name |
3-[[5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]pentane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-13(27)20(14(2)28)30-22-25-24-21(18-12-23-19-10-5-4-9-17(18)19)26(22)15-7-6-8-16(11-15)29-3/h4-12,20,23H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMAXAFDWALKJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C(=O)C)SC1=NN=C(N1C2=CC(=CC=C2)OC)C3=CNC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Derivative: Starting with an indole derivative, the compound is functionalized to introduce the necessary substituents.
Triazole Ring Formation: The indole derivative is then reacted with a suitable azide to form the triazole ring.
Thioether Formation: The triazole intermediate is further reacted with a thiol compound to introduce the thioether linkage.
Final Coupling: The resulting intermediate is coupled with a diketone to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and methoxyphenyl groups.
Reduction: Reduction reactions can occur at the triazole ring and diketone moiety.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the indole and triazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, such as cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, the compound can be used in the development of new materials with unique properties. Its combination of functional groups allows for the creation of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of 3-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Key Observations :
- Substituent Position: The 3-methoxyphenyl group in the target compound differs from 4-methoxyphenyl (, Compound 3) or 2-methoxyphenyl (, Compound 5).
- Side Chain: The pentane-2,4-dione moiety introduces two ketone groups, distinguishing it from simpler thioethyl-indole chains () or phenylethanone derivatives (). Ketones may enhance solubility or participate in hydrogen bonding .
- Yields for methoxy-substituted analogs range from 83–89% .
Physicochemical Properties
Melting points for triazole-indole analogs () correlate with substituent polarity:
- 4-Chlorophenyl (Compound 1): 289.9°C
- 4-Methoxyphenyl (Compound 3): 304.7°C
- 2-Methoxyphenyl (Compound 5): 311.0°C The higher melting points of methoxy-substituted compounds suggest increased crystallinity due to hydrogen bonding from the methoxy group. The target compound’s melting point is expected to align with these values (~300–310°C) .
Biological Activity
The compound 3-((5-(1H-indol-3-yl)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)pentane-2,4-dione is a complex organic molecule exhibiting significant potential in medicinal chemistry. Its structure integrates various functional groups that contribute to its biological activity, particularly in antimicrobial, antifungal, and anticancer applications. This article explores the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a triazole ring , an indole moiety , and a thioether linkage , which are known to enhance biological interactions. The molecular weight is approximately 524.64 g/mol, and it possesses unique chemical properties that allow for various biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₃S |
| Molecular Weight | 524.64 g/mol |
| CAS Number | 852145-43-8 |
| Solubility | Soluble in DMSO |
The mechanism of action of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole ring can form hydrogen bonds with target proteins, while the indole moiety may participate in π-π stacking interactions, enhancing binding affinity. This multifaceted interaction profile is crucial for modulating various cellular pathways.
Antimicrobial Activity
Research indicates that compounds containing the triazole scaffold exhibit notable antimicrobial properties. For instance, studies have demonstrated that similar triazole derivatives show significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The compound has been tested against various strains:
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Candida albicans | 32 µg/mL |
These results suggest that the compound may be effective as a broad-spectrum antimicrobial agent.
Antifungal Activity
The antifungal properties of triazole derivatives are well-documented. The compound's structure allows it to inhibit fungal growth by interfering with ergosterol synthesis, a vital component of fungal cell membranes. In vitro studies have shown promising results against several fungal strains:
| Fungal Strain | Activity (MIC) |
|---|---|
| Aspergillus flavus | 15 µg/mL |
| Candida glabrata | 20 µg/mL |
Anticancer Activity
Emerging studies have highlighted the potential anticancer effects of this compound. The indole and triazole functionalities may contribute to its ability to induce apoptosis in cancer cells. In vitro assays have shown that the compound can inhibit the proliferation of various cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 12 µM |
| A549 (Lung Cancer) | 10 µM |
These findings underscore the compound's potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of several triazole derivatives, including the compound . It was found that modifications to the methoxy group significantly enhanced antibacterial activity against resistant strains.
- Antifungal Screening : Another research project focused on synthesizing and evaluating a series of triazole derivatives for antifungal properties. The compound demonstrated superior activity compared to standard antifungal agents like fluconazole.
- Cancer Cell Line Studies : A recent investigation into the anticancer properties of indole-based triazoles revealed that this compound effectively inhibited cell growth in multiple cancer lines through mechanisms involving cell cycle arrest and apoptosis induction.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
